2-(Azetidin-1-yl)-6-bromopyridine

Vue d'ensemble

Description

2-(Azetidin-1-yl)-6-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Suzuki–Miyaura cross-coupling reaction to attach the bromopyridine group. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a palladium catalyst under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Azetidin-1-yl)-6-bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones, while reduction reactions can lead to the formation of more saturated derivatives.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as DMF (Dimethylformamide).

Oxidation Reactions: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include azetidinones.

Reduction Reactions: Products include more saturated azetidine derivatives.

Applications De Recherche Scientifique

2-(Azetidin-1-yl)-6-bromopyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Azetidin-1-yl)-6-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety can enhance the binding affinity and specificity of the compound for its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Azetidinone: A simpler compound with similar biological activities.

6-Bromopyridine: A compound with similar reactivity but lacking the azetidine ring.

3-Pyrrole-substituted 2-Azetidinones: Compounds with similar structural features and biological activities.

Uniqueness

2-(Azetidin-1-yl)-6-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety, which imparts distinct chemical and biological properties

Activité Biologique

2-(Azetidin-1-yl)-6-bromopyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

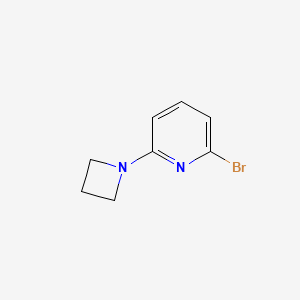

This compound is a heterocyclic compound featuring a pyridine ring substituted with an azetidine moiety and a bromine atom. Its chemical structure can be represented as follows:

This compound has been synthesized and characterized for its biological properties, which include anticancer activity and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various molecular targets, leading to significant biochemical effects:

- Inhibition of Enzymes : The compound exhibits inhibitory effects on key enzymes involved in cellular signaling pathways. This includes potential inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are critical in regulating cell proliferation and survival.

- Impact on Cell Signaling : By modulating these pathways, this compound can influence gene expression and cellular responses, leading to antiproliferative effects in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| HeLa | TBD | Induction of apoptosis |

| MCF-7 | TBD | Inhibition of PI3K/AKT pathway |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented, particularly in the context of cancer therapy. For instance, it has shown potential as an HDAC inhibitor, which could enhance its efficacy in cancer treatment by promoting tumor cell differentiation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target enzymes such as MMP-2 and MMP-9, suggesting that it may also play a role in inhibiting metastasis through modulation of extracellular matrix remodeling .

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound is ongoing, with preliminary data suggesting favorable absorption and distribution characteristics that may enhance its therapeutic potential.

Propriétés

IUPAC Name |

2-(azetidin-1-yl)-6-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUXRIKRNRRWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720983 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288991-76-3 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.